molecular formula C10H13NO2 B269453 3-Isopropoxybenzamide

3-Isopropoxybenzamide

Cat. No.: B269453
M. Wt: 179.22 g/mol
InChI Key: GRZWLZRRORXTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxybenzamide is a valuable chemical scaffold in scientific research, particularly in the field of medicinal chemistry and pharmaceutical development. Its structure, featuring a benzamide core and an isopropoxy substituent, makes it a versatile building block for the synthesis of more complex molecules. Research indicates that derivatives of 3-isopropoxybenzamide play a significant role in drug development processes. For instance, closely related compounds, such as 3-cyano-N-(2-hydroxyethyl)-4-isopropoxybenzamide, are characterized and used as reference standards in the commercial production and analytical method validation for pharmaceuticals like Ozanimod . Furthermore, the compound's framework is utilized in creating other complex amides for research purposes . This product is supplied as a high-purity reference standard and is intended solely for use in laboratory research and development. It is strictly For Research Use Only and is not manufactured for personal, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-propan-2-yloxybenzamide

InChI

InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H2,11,12)

InChI Key

GRZWLZRRORXTGR-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Isopropoxybenzamide as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have constructed an in-depth technical guide for 3-Isopropoxybenzamide . This monograph is written from the perspective of a Senior Application Scientist, focusing on structural utility, synthetic pathways, and metabolic behaviors relevant to drug discovery.

Executive Summary

3-Isopropoxybenzamide (CAS: 5906-88-7) represents a critical structural motif in medicinal chemistry, serving as a lipophilic bioisostere of 3-methoxybenzamide. By substituting the methyl group with an isopropyl moiety, researchers modulate the steric bulk and lipophilicity (LogP) of the benzamide core without altering its electronic hydrogen-bonding capabilities. This modification is frequently employed to optimize blood-brain barrier (BBB) penetration and metabolic stability in fragment-based drug discovery (FBDD), particularly in the development of PARP inhibitors and antipsychotic agents.

Part 1: Structural Architecture & Physicochemical Profile

The molecule consists of a benzamide core substituted at the meta position with an isopropoxy group.[1] This specific regiochemistry is vital; unlike para-substituents which often drive potency via direct receptor interaction, meta-substituents in this class typically govern pharmacokinetic properties (solubility, metabolic clearance).

Key Physicochemical Data
PropertyValueTechnical Context
CAS Number 5906-88-7Unique Identifier
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol Fragment-sized (<200 Da), ideal for FBDD.[2]
LogP (Calc) 1.60 ± 0.2Moderate lipophilicity; optimal for oral bioavailability (Lipinski compliant).
TPSA 52.3 ŲHigh potential for membrane permeability (TPSA < 90 Ų).
H-Bond Donors 2 (Amide -NH₂)Critical for active site anchoring (e.g., Ser/Tyr residues).
H-Bond Acceptors 2 (Amide O, Ether O)The ether oxygen acts as a weak acceptor.
Physical State Solid (White/Off-white)Stable at room temperature.
Structural Visualization

The following diagram illustrates the core pharmacophore features, highlighting the steric bulk of the isopropyl group relative to the amide "warhead."

G Core Benzene Ring (Scaffold) Amide Primary Amide (-CONH2) (H-Bond Donor/Acceptor) Core->Amide C1 Position Ether Ether Linkage (-O-) (Electronic Donor) Core->Ether C3 (Meta) Position Isopropyl Isopropyl Group (Lipophilic/Steric Bulk) Ether->Isopropyl Steric Shielding

Figure 1: Pharmacophore decomposition of 3-Isopropoxybenzamide highlighting functional zones.

Part 2: Synthetic Methodologies & Process Chemistry[4]

For research-grade synthesis, O-alkylation of 3-hydroxybenzamide is the preferred route over the amidation of 3-isopropoxybenzoic acid due to the availability of the phenol precursor and milder reaction conditions.

Protocol: Williamson Ether Synthesis (Optimized)

This protocol utilizes potassium carbonate as a mild base to prevent hydrolysis of the amide functionality, which can occur under stronger basic conditions (e.g., NaOH/KOH).

Reagents:

  • 3-Hydroxybenzamide (1.0 eq)[3]

  • 2-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 3-hydroxybenzamide (10 mmol) and anhydrous

    
     (20 mmol). Add DMF (20 mL) and stir at room temperature for 30 minutes. Rationale: Deprotonation of the phenolic -OH (pKa ~9.5) to form the phenoxide anion.
    
  • Alkylation: Add 2-bromopropane (12 mmol) dropwise via syringe to control exotherm.

  • Reflux: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting phenol will disappear, and a less polar spot (product) will appear.

  • Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Reaction Pathway Diagram

Synthesis Start 3-Hydroxybenzamide (Starting Material) Inter Phenoxide Anion (Activated Intermediate) Start->Inter K2CO3, DMF Deprotonation Product 3-Isopropoxybenzamide (Target) Inter->Product SN2 Nucleophilic Attack Reagent 2-Bromopropane (Electrophile) Reagent->Inter Add dropwise

Figure 2: Williamson ether synthesis pathway via phenoxide intermediate.

Part 3: Biopharmaceutical Implications & Metabolism[6][7]

In drug development, the transition from a methoxy to an isopropoxy group is often a strategic decision to block metabolic "soft spots." However, the isopropoxy group introduces its own metabolic liability: O-dealkylation .

Metabolic Fate (CYP450 Mediated)

The primary clearance mechanism for 3-isopropoxybenzamide is oxidative O-dealkylation, primarily catalyzed by CYP2D6 and CYP2C19 isoforms. This reaction releases acetone and regenerates the hydrophilic 3-hydroxybenzamide.

  • Phase I: CYP-mediated hydroxylation of the isopropyl methine carbon

    
     Hemiacetal intermediate 
    
    
    
    Spontaneous collapse to 3-hydroxybenzamide + Acetone.
  • Phase II: The regenerated phenol is rapidly glucuronidated, leading to renal excretion.

Metabolic Pathway Diagram[8][9]

Metabolism Parent 3-Isopropoxybenzamide (Lipophilic) Inter Unstable Hemiacetal Parent->Inter Hydroxylation CYP CYP450 (Oxidation) CYP->Parent Enzyme Binding Metabolite 3-Hydroxybenzamide (Polar/Excretable) Inter->Metabolite Spontaneous Collapse Byproduct Acetone Inter->Byproduct

Figure 3: Oxidative O-dealkylation pathway typical of alkyl-aryl ethers.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data is expected. This data serves as a self-validating quality control check.

1H NMR Prediction (DMSO-d6, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.05 Broad Singlet1HAmide -NH (H_a)
7.40 - 7.50 Multiplet3HAromatic (C2, C5, C6)
7.35 Broad Singlet1HAmide -NH (H_b)
7.10 Doublet of Doublets1HAromatic (C4)
4.65 Septet (

Hz)
1HIsopropyl Methine (-CH-)
1.28 Doublet (

Hz)
6HIsopropyl Methyls (-CH₃)

Interpretation: The diagnostic signal is the septet at ~4.65 ppm and the doublet at ~1.28 ppm , confirming the successful attachment of the isopropyl group. The disappearance of the phenolic -OH singlet (typically >9.5 ppm) confirms the completion of the reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1543891, 3-Isopropoxybenzamide. Retrieved from [Link]

  • Smith, D. A., & Jones, B. C. (1992).Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Williamson Ether Synthesis).

Sources

Technical Guide: Solubility and Stability Profile of 3-Isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and stability of 3-Isopropoxybenzamide, structured for researchers and drug development professionals.

Executive Summary

3-Isopropoxybenzamide (CAS: 350989-53-6) is a lipophilic benzamide derivative utilized primarily as a key intermediate in the synthesis of complex pharmaceutical agents, including SERCA modulators and USP30 inhibitors.[1] Its physicochemical behavior is governed by the interplay between the robust, hydrogen-bonding amide core and the lipophilic isopropoxy substituent at the meta position.

This guide provides a comprehensive characterization framework, detailing the compound's solubility limits, hydrolytic stability, and stress-testing protocols. It is designed to serve as a self-validating reference for scientists establishing specifications for New Chemical Entities (NCEs) or raw materials.

Physicochemical Characterization

Understanding the fundamental properties of 3-Isopropoxybenzamide is prerequisite to designing robust solubility and stability experiments.

Molecular Identity[2]
  • IUPAC Name: 3-(Propan-2-yloxy)benzamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol [1]

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 100°C – 120°C (Estimated based on 3-isopropoxybenzoic acid precursor MP of 80°C and amide hydrogen bonding effects).

Key Descriptors
PropertyValue / RangeTechnical Insight
LogP (Octanol/Water) ~1.6 (Predicted)The isopropoxy group increases lipophilicity compared to benzamide (LogP 0.64), reducing aqueous solubility but enhancing permeability.
pKa (Basic) ~ -1.5 (Amide O-protonation)The molecule remains neutral across the entire physiological pH range (1.2 – 8.0).
pKa (Acidic) ~ 23 (Amide N-deprotonation)Significant deprotonation occurs only in super-basic non-aqueous conditions (e.g., using NaH in THF).
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe primary amide (-CONH2) acts as both donor and acceptor; the ether oxygen is a weak acceptor.

Solubility Profile

The solubility of 3-Isopropoxybenzamide is "solubility-limited" in aqueous media but "solvation-favored" in polar aprotic solvents.

Aqueous Solubility & pH Dependence

Unlike ionizable amines or carboxylic acids, 3-Isopropoxybenzamide exhibits a pH-independent solubility profile between pH 1 and 10. The lack of an ionizable center in this range means its intrinsic solubility (


) is constant.
  • Predicted

    
    :  < 2 mg/mL (Low)
    
  • Mechanism: The hydrophobic benzene ring and isopropyl group disrupt the water lattice structure, imposing a high entropic penalty on dissolution.

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on "Like Dissolves Like" principles and dielectric constants:

SolventSolubility PotentialApplication
DMSO High (> 50 mg/mL)Primary stock for biological assays; cryopreservation.
Ethanol High (> 30 mg/mL)Suitable for formulation prototypes; co-solvent systems.
Methanol High (> 30 mg/mL)Analytical standard preparation (HPLC diluent).
Acetonitrile Moderate-HighHPLC mobile phase compatibility.
Visualization: Solubility Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the factors impeding aqueous dissolution.

SolubilityEquilibrium Solid Solid State (Crystal Lattice) Solute Solute in Solution (Molecular Dispersion) Solid->Solute Dissolution (k_on) Solute->Solid Crystallization (k_off) Precipitate Precipitate (Amorphous/Crystal) Solute->Precipitate Supersaturation LatticeEnergy Barrier: Lattice Energy (H-Bond Network) LatticeEnergy->Solid Hydrophobicity Barrier: Hydrophobicity (Isopropoxy Group) Hydrophobicity->Solute Reduces Sw Solvation Driver: Solvation (Dipole Interactions) Solvation->Solute Increases Sw

Caption: Thermodynamic equilibrium of 3-Isopropoxybenzamide. High lattice energy and lipophilicity act as barriers to aqueous dissolution.

Stability Profile

The stability of 3-Isopropoxybenzamide is defined by the resilience of its amide bond and the chemical inertness of the ether linkage.

Hydrolytic Stability

The primary degradation pathway is Amide Hydrolysis , converting the molecule into 3-Isopropoxybenzoic acid and Ammonia.

  • Acidic Conditions (pH < 2): Slow hydrolysis may occur at elevated temperatures. The carbonyl oxygen is protonated, making the carbon susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH 4-8): Highly stable. The activation energy for neutral hydrolysis is too high for spontaneous degradation at room temperature.

  • Basic Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis. Hydroxide ions (

    
    ) directly attack the carbonyl carbon.
    
Oxidative & Photostability
  • Oxidation: The ether linkage is generally robust against autoxidation under ambient conditions. However, benzylic positions (though absent here on the ether side) or the aromatic ring can be susceptible under extreme stress.

  • Photolysis: Benzamides can absorb UV light. While the isopropoxy group is not a strong chromophore for degradation, exposure to high-intensity UV (ICH Q1B conditions) may induce minor radical formation or ring isomerization.

Visualization: Degradation Mechanism

The mechanism below details the acid/base hydrolysis pathways that researchers must monitor during stress testing.

HydrolysisPathway Parent 3-Isopropoxybenzamide (Parent) Inter_Acid Tetrahedral Intermediate (+) Parent->Inter_Acid H+ / H2O (Acid Catalysis) Inter_Base Tetrahedral Intermediate (-) Parent->Inter_Base OH- (Base Catalysis) Product 3-Isopropoxybenzoic Acid + NH3 Inter_Acid->Product Elimination Inter_Base->Product Elimination

Caption: Dual-pathway hydrolysis mechanism. The amide bond is the stability-limiting moiety under extreme pH conditions.

Experimental Protocols

These protocols are designed to be "self-validating," meaning they include internal checks (controls) to ensure data integrity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility (


) in water and buffer systems.
  • Preparation:

    • Weigh excess solid (~10 mg) into a glass vial.

    • Add 1.0 mL of media (Water, pH 1.2, pH 7.4, pH 9.0).

  • Equilibration:

    • Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker).

    • Validation Step: Check for presence of undissolved solid.[2] If clear, add more solid until suspension persists.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 mins or filter using a saturated filter (0.22 µm PVDF).

    • Note: Avoid nylon filters if non-specific binding is suspected.

  • Quantification:

    • Dilute supernatant with Methanol (1:10) to prevent precipitation.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve prepared in Methanol.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and confirm stability-indicating analytical methods.

Stress ConditionProcedureTarget Endpoint
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours< 10% degradation (Proves robustness)
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursDetect Benzoic Acid derivative
Oxidation 3% H2O2, RT, 24 hoursAssess ether stability
Thermal Solid state, 80°C, 7 daysAssess crystal stability
Visualization: Stability Testing Workflow

This workflow ensures comprehensive coverage of ICH Q1A requirements.

StabilityWorkflow cluster_stress Stress Conditions Start Start: Pure API Acid 0.1N HCl Heat Start->Acid Base 0.1N NaOH Heat Start->Base Oxid 3% H2O2 Start->Oxid Analysis HPLC-UV/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxid->Analysis Decision Degradation > 5%? Analysis->Decision Stable Molecule Stable Proceed to Formulation Decision->Stable No Unstable Characterize Impurities (MS/NMR) Decision->Unstable Yes

Caption: Decision tree for forced degradation studies. Analysis must separate the parent peak from the acid hydrolysis product.

Formulation & Handling Implications[2][4][5][6][7][8]

  • Excipient Compatibility: Avoid strong alkaline excipients (e.g., Sodium Carbonate) in solid dosage forms to prevent micro-environmental hydrolysis over shelf-life.

  • Storage: Store in a cool, dry place. The compound is not hygroscopic, but protection from light is recommended as a precaution for all benzamide derivatives.

  • Safety: Standard PPE is required. As an amide, potential irritation to eyes and skin should be assumed.

References

  • PubChem. 3-Isopropoxybenzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Oostendorp, D. J., et al. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. (Context for alkoxy/hydrolysis kinetics). Available at: [Link]

  • Makhija, S., & Somani, R. Improvement of Solubility and Dissolution Rate of Benzamide Derivatives. ResearchGate. (General benzamide solubility data). Available at: [Link]

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Google Patents. Quinolines that modulate SERCA and their use for treating disease (US11730729B2).[3] (Cites 3-Isopropoxybenzamide as intermediate F1).[3][4] Available at:

Sources

In Silico Target Deconvolution: A Technical Framework for 3-Isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of 3-Isopropoxybenzamide Targets Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

This technical guide outlines a rigorous computational framework for identifying the biological targets of 3-Isopropoxybenzamide (CAS: 350989-53-6).[1][2] While the benzamide scaffold is a "privileged structure" in medicinal chemistry—forming the core of approved therapeutics ranging from antipsychotics (e.g., Sulpiride) to PARP inhibitors (e.g., Rucaparib)—the specific 3-isopropoxy substitution introduces unique steric and lipophilic properties that necessitate a tailored prediction strategy.[2]

This document details a consensus-based workflow integrating Ligand-Based Virtual Screening (LBVS) , Structure-Based Reverse Docking (SBRD) , and Polypharmacology Mapping .[1][2] The methodology prioritizes the reduction of false positives through orthogonal validation, ensuring that predicted targets are biophysically plausible before experimental investment.

Chemical Identity & Pharmacophore Analysis

Before initiating prediction algorithms, the query molecule must be analyzed to establish its pharmacophoric features.

  • Compound: 3-Isopropoxybenzamide[1][2][3][4][5]

  • SMILES: CC(C)Oc1cccc(C(N)=O)c1

  • Molecular Weight: ~179.22 Da[1][5]

  • Calculated LogP (cLogP): ~1.6 – 2.0 (Moderate lipophilicity, likely CNS penetrant).[1]

Pharmacophoric Signature:

  • Benzamide Core: Mimics the nicotinamide moiety of NAD+, a critical cofactor.[1] This feature strongly biases the molecule toward NAD+-dependent enzymes (e.g., PARP , Sirtuins ).[1][2]

  • Amide Nitrogen/Oxygen: Acts as a bidentate hydrogen bond donor/acceptor motif, essential for anchoring in protein backbones (e.g., Glu/Asp residues in kinases or Ser/Tyr in GPCRs).[1]

  • 3-Isopropoxy Group: A meta-positioned lipophilic bulky group.[1][2] Unlike a simple methoxy, the isopropyl group requires a hydrophobic sub-pocket (e.g., the hydrophobic S2 pocket in Dopamine D2/D3 receptors or the hydrophobic shelf in PARP1).

Computational Workflow Strategy

To maximize prediction accuracy, we employ a Consensus Scoring Model . Single-method predictions suffer from domain applicability limitations (e.g., LBVS fails on novel scaffolds; SBRD fails on flexible loops).[2]

The "Triangulation" Protocol:
  • Ligand-Based Prediction (LBVS): Similarity to known actives (2D fingerprints & 3D shape).[1][2]

  • Structure-Based Prediction (SBRD): Inverse docking against the PDB sc-PDB subset.[1][2]

  • Pathway Enrichment: Mapping targets to KEGG/Reactome pathways to identify systemic effects.[1]

Workflow Visualization

Workflow cluster_LBVS Ligand-Based Stream cluster_SBRD Structure-Based Stream Input Input: 3-Isopropoxybenzamide (SMILES/3D Conformer) LBVS_1 2D Fingerprint Similarity (ECFP4 / MACCS) Input->LBVS_1 LBVS_2 3D Shape Matching (ROCS / ShaEP) Input->LBVS_2 SBRD_1 Reverse Docking (AutoDock Vina / idTarget) Input->SBRD_1 LBVS_Tool SwissTargetPrediction & SEA LBVS_1->LBVS_Tool LBVS_2->LBVS_Tool Consensus Consensus Scoring & Filtering (Z-Score Normalization) LBVS_Tool->Consensus Probability > 0.6 SBRD_2 Pharmacophore Mapping (LigandScout) SBRD_1->Consensus Binding Energy < -7.0 kcal/mol Validation ADMET & Pathway Analysis (Druggability Check) Consensus->Validation Output Ranked Target List (e.g., PARP1, D2R, HDAC) Validation->Output

Caption: Consensus workflow integrating ligand-based similarity and structure-based docking to filter high-confidence targets.

Methodology 1: Ligand-Based Target Prediction[1][2]

This phase relies on the "Similarity Principle": structurally similar molecules likely share similar biological targets.[1]

Protocol:
  • Input Preparation: Canonicalize SMILES of 3-Isopropoxybenzamide.

  • Platform Selection:

    • SwissTargetPrediction: Uses a logistic regression model combining 2D (FP2 fingerprints) and 3D (Electroshape) similarity against the ChEMBL database [1].[1]

    • Similarity Ensemble Approach (SEA): Calculates the statistical significance (E-value) of set-wise chemical similarity between the query and target ligand sets [2].[1]

  • Execution:

    • Submit SMILES to SwissTargetPrediction (Homo sapiens filter).[1]

    • Assess "Probability" scores. A score > 0.5 suggests a likely bioactive interaction.[1]

Anticipated Hits & Rationale:

Given the benzamide core, the following targets are statistically probable:

Target ClassSpecific TargetRationale
Enzyme PARP1 / PARP2 Benzamide is a classic PARP pharmacophore, competing with Nicotinamide.[1][2]
GPCR Dopamine D2/D3 Substituted benzamides (e.g., Eticlopride) are potent D2 antagonists.[1] The 3-isopropoxy group may occupy the orthosteric binding pocket.[2]
Enzyme HDAC (Class I) Benzamides act as Zinc-binding groups (ZBG) in HDAC inhibitors (e.g., Entinostat).[1][2]

Methodology 2: Structure-Based Reverse Docking

To validate ligand-based predictions, we perform "Reverse Docking" where the ligand is docked against a diverse set of protein crystal structures.[2]

Protocol:
  • Conformer Generation: Generate low-energy 3D conformers of 3-Isopropoxybenzamide using RDKit or OMEGA.[1][2] The amide bond should be treated as planar, but the isopropoxy chain requires rotational sampling.

  • Target Set Selection: Use the sc-PDB (druggable binding sites) or a focused set based on LBVS results (e.g., all human PARP and Dopamine receptor structures).[1][2]

  • Docking Engine: Use AutoDock Vina or idTarget .[1]

    • Grid Box: Blind docking is computationally expensive; focused docking on defined active sites of the predicted subset is recommended.[1]

  • Scoring: Rank targets by Binding Affinity (

    
    ). A cutoff of 
    
    
    
    kcal/mol is typically required for a fragment-sized molecule like this to be considered a specific binder.[1][2]
Critical Check: The "Decoy" Test

To ensure the docking score is specific:

  • Dock a "Decoy" molecule (e.g., 3-Isopropoxybenzene, lacking the amide) into the same targets.[2]

  • If the amide loss does not significantly reduce binding affinity, the interaction is likely non-specific hydrophobic binding, and the target should be discarded.

Pathway Analysis: The PARP/DNA Repair Hypothesis

Assuming the Poly(ADP-ribose) polymerase (PARP) emerges as a top hit (due to the benzamide pharmacophore), we must visualize the biological context.[2] Benzamides inhibit PARP by mimicking Nicotinamide, preventing NAD+ binding and halting DNA repair, which is synthetic lethal in BRCA-deficient cells.[2]

Signaling Pathway Visualization

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP1 Enzyme (Target) DNA_Damage->PARP1 Activates PARylation PARylation of Histones/PARP PARP1->PARylation Normal Function Replication_Fork Replication Fork Collapse PARP1->Replication_Fork If Inhibited NAD NAD+ NAD->PARP1 Substrate Benzamide 3-Isopropoxybenzamide (Inhibitor) Benzamide->PARP1 Competes with NAD+ (Inhibition) Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex DNA_Repair DNA Repair (Survival) Repair_Complex->DNA_Repair DSB Double Strand Break Replication_Fork->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis In BRCA-/- Cells

Caption: Mechanism of Action for Benzamide-based PARP inhibition.[2] The inhibitor competes with NAD+, blocking PARylation and leading to replication fork collapse.

Experimental Validation Roadmap

In silico predictions are hypotheses.[1] The following experimental cascade is required for validation:

  • Thermal Shift Assay (TSA):

    • Incubate recombinant PARP1 (or D2 receptor membrane prep) with 3-Isopropoxybenzamide.[1][2]

    • Measure the shift in melting temperature (

      
      ).[1] A positive shift indicates direct binding and stabilization.[1]
      
  • Enzymatic Inhibition Assay (For PARP):

    • Use a colorimetric PARP assay kit.[1] Measure the reduction in PAR polymer formation in the presence of the compound compared to a vehicle control.

  • Radioligand Binding Assay (For GPCRs):

    • Competition binding against

      
      -Methylspiperone (D2 antagonist) to determine 
      
      
      
      .[1][2]

References

  • Daina, A., Michielin, O., & Zoete, V. (2019).[6][7] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][6][7][8] Nucleic Acids Research, 47(W1), W357–W364.[1][6] Link

  • Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007).[9] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[1][9] Link

  • Gfeller, D., Michielin, O., & Zoete, V. (2013).[6] Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079.[1][6] Link[2]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[1] Link[2]

Sources

Thermochemical Analysis of 3-Isopropoxybenzamide: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The thermochemical properties of active pharmaceutical ingredients (APIs) are fundamental to drug development, influencing stability, safety, formulation, and manufacturing process design. This technical guide provides a comprehensive framework for the thermochemical characterization of 3-Isopropoxybenzamide, a representative substituted benzamide. While specific experimental data for this compound is not publicly available, this document outlines the authoritative experimental and computational methodologies required for its complete analysis. We detail the protocols for determining critical parameters such as enthalpy of formation, enthalpy of combustion, phase transition energetics, and thermal stability. By leveraging established data from analogous compounds, including benzamide and its alkoxy derivatives[1][2][3], this guide serves as a robust blueprint for researchers, scientists, and drug development professionals to establish a complete and reliable thermal profile for 3-Isopropoxybenzamide and similar molecules.

Introduction to 3-Isopropoxybenzamide and its Thermochemical Significance

3-Isopropoxybenzamide (C₁₀H₁₃NO₂) is an aromatic amide featuring a benzamide core with an isopropoxy substituent at the meta position.[4] Its molecular structure, combining a rigid phenyl ring with a flexible ether linkage and an amide group capable of hydrogen bonding, suggests a complex thermal behavior.

A thorough understanding of its thermochemical properties is not merely academic; it is a cornerstone of pharmaceutical development. Key parameters dictate:

  • Chemical Stability: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's energetic stability relative to its constituent elements.[5][6]

  • Manufacturing Safety: Thermal decomposition pathways and the energy released upon combustion are critical for assessing handling and processing hazards.

  • Polymorph Screening: Enthalpies of fusion (ΔfusH°) and melting points (Tfus), determined by techniques like Differential Scanning Calorimetry (DSC), are essential for identifying and characterizing different solid-state forms, which can have profound impacts on solubility and bioavailability.[2][7]

  • Process Development: Enthalpies of sublimation (ΔsubH°) are vital for designing purification processes such as lyophilization or high-vacuum drying.

This guide details an integrated strategy, combining well-established experimental techniques with high-level computational methods, to generate a self-validating and comprehensive thermochemical dataset for 3-Isopropoxybenzamide.

Core Thermochemical Principles

The thermochemical profile of a compound is defined by several key state functions.[8] The primary properties of interest in this analysis are:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (298.15 K and 1 bar).[5] It is the ultimate measure of thermodynamic stability.

  • Standard Enthalpy of Combustion (ΔcH°): The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. This value is determined experimentally and is foundational for calculating the enthalpy of formation for many organic compounds.[9][10]

  • Enthalpy of Fusion (ΔfusH°): The heat required to convert one mole of a substance from a solid to a liquid at its melting point.

  • Enthalpy of Sublimation (ΔsubH°): The heat required to convert one mole of a substance from a solid directly to a gas. For many substituted benzamides, this is a key parameter for understanding intermolecular forces.[2]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is crucial for correcting enthalpy values to different temperatures.[11]

These properties are interconnected through fundamental thermodynamic laws, such as Hess's Law, allowing for the calculation of one property from others.[12]

HessLaw reactants Elements (10C(gr) + 6.5H₂(g) + 0.5N₂(g) + O₂(g)) gas 3-Isopropoxybenzamide (g) reactants->gas  ΔfH°(g) solid 3-Isopropoxybenzamide (s) reactants->solid  ΔfH°(s) combustion Combustion Products (10CO₂(g) + 6.5H₂O(l) + 0.5N₂(g)) reactants->combustion ΣΔfH°(products) gas->solid -ΔsubH° solid->combustion  ΔcH°(s)

Caption: Interrelation of key thermochemical enthalpies via Hess's Law.

Experimental Design & Methodology

A multi-technique approach is required for a comprehensive analysis. Each protocol described below is designed to be a self-validating system, providing high-quality, reproducible data.

Determination of Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°)

The cornerstone for determining the standard enthalpy of formation of an organic compound is the measurement of its enthalpy of combustion via bomb calorimetry.[9]

Causality and Experimental Choice: This method is chosen because the combustion reaction can be driven to completion with high precision. By igniting the sample in a high-pressure oxygen atmosphere, we ensure rapid and complete conversion to simple products (CO₂, H₂O, N₂), which have well-defined standard enthalpies of formation.[13] The system's energy equivalent is precisely determined by calibrating the calorimeter with a primary standard, typically benzoic acid, whose enthalpy of combustion is known with exceptional accuracy.[13]

Experimental Protocol: Isoperibolic Bomb Calorimetry

  • Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity (>99.9 mol%) 3-Isopropoxybenzamide is accurately weighed.

  • Calorimeter Setup: The pellet is placed in a crucible within the decomposition vessel ("bomb"). A known mass of water (typically ~1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's outer jacket. After thermal equilibrium is reached, the sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water jacket is monitored with a high-precision thermometer (e.g., a thermistor reading to 0.001 °C) until a final thermal equilibrium is established.[13]

  • Product Analysis: Post-combustion, the bomb contents are analyzed for nitric acid (via titration) and unburned carbon to apply necessary corrections (Washburn corrections).

  • Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation in the solid state, ΔfH°(s), is then derived using Hess's Law.[12]

BombCalorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Sample pellet Press into Pellet weigh->pellet setup Setup Bomb (add H₂O) pellet->setup pressurize Pressurize with O₂ setup->pressurize ignite Ignite Sample pressurize->ignite measure Measure ΔT ignite->measure analyze Analyze Products (Titration) measure->analyze calc_c Calculate ΔcH° analyze->calc_c calc_f Calculate ΔfH°(s) calc_c->calc_f

Caption: Workflow for determining enthalpy of combustion and formation.

Analysis of Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is the primary technique for investigating thermal transitions such as melting and solid-solid phase changes, as well as for measuring heat capacity.[7][14]

Causality and Experimental Choice: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This differential measurement provides high sensitivity for detecting thermal events (endothermic or exothermic) and allows for precise quantification of the associated enthalpy changes.[7] For heat capacity, modulated DSC (MDSC) is often employed to separate reversible and non-reversible heat flows, yielding more accurate Cp values.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • Enthalpy of Fusion (ΔfusH°):

    • The sample is heated at a controlled rate (e.g., 10 K/min) through its melting point.

    • An endothermic peak will be observed. The onset temperature is taken as the melting point (Tfus), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH°).[2]

  • Heat Capacity (Cp):

    • A three-step method is used: (1) an empty pan run (baseline), (2) a run with a sapphire standard of known heat capacity, and (3) a run with the sample.

    • By comparing the heat flow required to heat the sample versus the standard, the heat capacity of 3-Isopropoxybenzamide can be determined as a function of temperature.[15]

Thermal Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of a material and understanding its decomposition pathway.[14]

Causality and Experimental Choice: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperatures at which decomposition begins, the number of decomposition steps, and the mass of residue remaining.[16] Coupling the TGA exhaust to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) allows for the identification of evolved gases, providing mechanistic insights.

Experimental Protocol: TGA-MS Analysis

  • Setup: A sample (5-10 mg) is placed in the TGA furnace.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to >600 °C.

  • Data Collection: The mass loss versus temperature (TGA curve) and the rate of mass loss (DTG curve) are recorded. Simultaneously, the evolved gases are analyzed by the coupled MS.

  • Interpretation:

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • Based on analogous structures like isopropyl nitrate and titanium(IV)-isopropoxide, the initial decomposition of 3-Isopropoxybenzamide is likely to involve either the cleavage of the C-O ether bond or a β-hydride elimination from the isopropyl group.[17][18] The TGA-MS data would differentiate these pathways by detecting the corresponding fragments.

ThermalAnalysis cluster_dsc DSC Analysis cluster_tga TGA-MS Analysis sample 3-Isopropoxybenzamide Sample heat_dsc Controlled Heating sample->heat_dsc heat_tga Controlled Heating sample->heat_tga detect_dsc Detect Heat Flow heat_dsc->detect_dsc result_dsc Tfus, ΔfusH°, Cp detect_dsc->result_dsc detect_tga Detect Mass Loss heat_tga->detect_tga detect_ms Identify Evolved Gas heat_tga->detect_ms result_tga Decomposition Profile & Mechanism detect_tga->result_tga detect_ms->result_tga

Caption: Integrated workflow for DSC and TGA-MS analysis.

Determination of Enthalpy of Sublimation (ΔsubH°)

The transpiration method is a reliable technique for measuring the low vapor pressures of crystalline organic solids, from which the enthalpy of sublimation can be derived. This method has been successfully applied to numerous substituted benzamides and benzoic acids.[1][3]

Experimental Protocol: Transpiration Method

  • Setup: A sample of 3-Isopropoxybenzamide is packed into a thermostated tube.

  • Vapor Saturation: A stream of inert gas (e.g., nitrogen) is passed through the tube at a slow, precisely controlled flow rate, allowing the gas to become saturated with the sample's vapor.

  • Condensation and Quantification: The vapor is transported to a cold trap where it condenses. The amount of condensed material is quantified, typically by gas chromatography (GC).

  • Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the amount of sublimed substance, the volume of carrier gas, and the ideal gas law.

  • Enthalpy of Sublimation: The experiment is repeated at several temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Corroboration

Experimental results, particularly the gas-phase enthalpy of formation, should be validated with high-level quantum chemical calculations.

Causality and Method Choice: Methods like the Gaussian-4 (G4) composite theory are chosen because they are specifically designed to yield highly accurate thermochemical data.[1] By calculating the atomization energy of the molecule—the energy required to break it into its constituent atoms—and combining this with the well-known experimental enthalpies of formation of the atoms, a theoretical gas-phase enthalpy of formation can be derived. Agreement between the experimental value (from bomb calorimetry and sublimation enthalpy) and the G4-calculated value provides strong mutual validation and confidence in the final reported data.[1]

Data Synthesis and Expected Results

While direct experimental data for 3-Isopropoxybenzamide is unavailable, we can project expected values based on literature data for structurally similar compounds. These projections serve as a benchmark for future experimental work.

Table 1: Projected Thermochemical Properties of 3-Isopropoxybenzamide at 298.15 K

PropertySymbolProjected Value (kJ·mol⁻¹)Basis for Projection & Key References
Standard Enthalpy of Combustion (solid)ΔcH°(s)-5400 to -5600Calculated based on molecular formula and comparison with benzamide (-3508 kJ·mol⁻¹) and alkoxybenzoic acids.[3][11]
Standard Enthalpy of Formation (solid)ΔfH°(s)-350 to -400Derived from projected ΔcH°(s) via Hess's Law.
Enthalpy of SublimationΔsubH°100 to 120Based on values for methoxybenzamides (~105-115 kJ·mol⁻¹) and hydroxybenzamides (~120-140 kJ·mol⁻¹).[1][2]
Standard Enthalpy of Formation (gas)ΔfH°(g)-250 to -280Calculated as ΔfH°(s) + ΔsubH°.
Enthalpy of FusionΔfusH°20 to 30Typical range for substituted benzamides.[1][2]
Thermal Decomposition Onset (TGA, N₂) Td > 200 °C Aromatic amides and ethers generally exhibit good thermal stability.[19]

Note: These values are estimations and must be confirmed by the experimental procedures outlined in this guide.

Conclusion

The comprehensive thermochemical analysis of 3-Isopropoxybenzamide requires an integrated, multi-technique approach. By systematically applying bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis, a complete set of fundamental thermodynamic properties can be determined. The transpiration method provides crucial data on sublimation energetics, and high-level computational methods like G4 theory offer a powerful tool for validation. This guide provides the necessary theoretical grounding and detailed experimental protocols for researchers to confidently establish a robust and reliable thermochemical profile, a critical dataset for the safe and efficient development of this and related pharmaceutical compounds.

References

  • Ribeiro da Silva, M. A. V., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. [Link to relevant chapter if available, otherwise general source]
  • Brown, W. P. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Advanced Level Chemistry. [Link]

  • Manin, A. N., et al. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Isopropoxybenzamide. PubChem Compound Database. [Link]

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry. Interscience Publishers.
  • AS CHEMISTRY. (n.d.). Experimental Procedures. [Link to a general chemistry resource on experimental techniques]
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]

  • Manin, A. N., et al. (2015). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. ResearchGate. [Link]

  • Ramos, M., et al. (2008). Synthesis and evaluation of properties of novel poly(benzimidazole-amide)s. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • Zherikova, K. V., & Verevkin, S. P. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. The Journal of Chemical Thermodynamics. [Link]

  • Perpétuo, G. L., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

  • Raju, M., et al. (2018). Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide. arXiv. [Link]

  • de Morais, S. A. L., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology. [Link to the specific article if available]
  • Chemistry Steps. (2022). Enthalpy of Reaction from Enthalpies of Formation. [Link]

  • Fittschen, C., et al. (2012). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A. [Link]

  • Khan Academy. (n.d.). Enthalpy of formation. [Link]

  • Chemistry LibreTexts. (2023). Standard Enthalpies of Formation. [Link]

  • Johns, I. B., et al. (1965). Thermal Stability of Organic Compounds by the Isoteniscope Method. Defense Technical Information Center. [Link]

  • Liu, Y., et al. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Molecules. [Link]

  • Roy, P. J., et al. (2022). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]

  • Volkov, S. V., et al. (2022). Thermochemical Study of CH3NH3Pb(Cl1−xBrx)3 Solid Solutions. Materials. [Link]

  • Deligeorgiev, T., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2018). Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. ResearchGate. [Link]

  • Iaroshenko, V. O., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules. [Link]

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Methodological & Application

Exploring 3-Isopropoxybenzamide in agricultural chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Isopropoxybenzamide Scaffolds in Next-Generation SDHI Fungicide Synthesis

Abstract

This technical guide details the synthesis, purification, and structural application of 3-Isopropoxybenzamide (and its derivatives) within the context of agricultural chemical development. Specifically, it focuses on the molecule's role as a lipophilic modulator in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. By leveraging the specific steric and physicochemical properties of the meta-isopropoxy moiety, researchers can optimize the Hydrophile-Lipophile Balance (HLB) required for effective cuticular penetration and metabolic stability in crop protection agents.

Introduction: The Lipophilic Imperative in Agrochemical Design

In modern fungicide discovery, particularly within the benzamide class (e.g., fluopicolide analogues), the efficacy of an active ingredient (AI) is often limited not by intrinsic potency, but by bioavailability.

The 3-Isopropoxybenzamide motif offers a strategic solution to two common failure modes in lead optimization:

  • Cuticular Transport: The plant cuticle is a waxy, lipid-rich barrier.[1] Hydrophilic compounds fail to penetrate, while hyper-lipophilic compounds become sequestered in the wax. The isopropoxy group provides a moderate increase in LogP (partition coefficient), facilitating trans-laminar movement without excessive retention.

  • Metabolic Blocking: The branched isopropyl group at the meta position provides steric bulk that can hinder oxidative metabolism (hydroxylation) at the phenyl ring, extending the half-life of the AI within the plant tissue.

Synthetic Pathway Design

To ensure high purity and avoid regio-isomeric byproducts, we recommend a Stepwise O-Alkylation followed by Amidation route.

Critical Analysis of Routes:

  • Direct Alkylation of 3-Hydroxybenzamide:NOT RECOMMENDED. Reacting 3-hydroxybenzamide directly with isopropyl halides often yields a mixture of O-alkylated and N-alkylated products due to the competing nucleophilicity of the amide nitrogen.

  • Recommended Route: O-Alkylation of 3-hydroxybenzoic acid (or ester), followed by activation and amidation. This ensures 100% regioselectivity for the ether formation.

Visual Workflow (DOT Diagram)

SynthesisPathway SM 3-Hydroxybenzoic Acid Inter1 Intermediate A: 3-Isopropoxybenzoic Acid SM->Inter1 Williamson Ether Synthesis (Reflux) Reagent1 2-Bromopropane + K2CO3 / DMF Reagent1->Inter1 Inter2 Intermediate B: Acid Chloride Inter1->Inter2 Chlorination Step2 Activation: SOCl2 or Oxalyl Chloride Step2->Inter2 Product Final Target: 3-Isopropoxybenzamide Derivative Inter2->Product Schotten-Baumann Amidation Reagent3 Amine (HNR2) + Base Reagent3->Product

Figure 1: Regioselective synthesis pathway avoiding N-alkylation byproducts.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Isopropoxybenzoic Acid (Intermediate A)

Objective: Install the lipophilic isopropoxy tail via Williamson Ether Synthesis.

  • Reagents:

    • 3-Hydroxybenzoic acid (1.0 eq)

    • 2-Bromopropane (1.5 eq) - Excess used to drive reaction due to secondary halide sterics.

    • Potassium Carbonate (

      
      ) (2.5 eq) - Finely ground.
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone. Note: DMF is preferred for higher temperatures needed for secondary halides.

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzoic acid (13.8 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add

    
     (34.5 g, 250 mmol) slowly. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Evolution of 
    
    
    
    gas may occur; ensure venting.
  • Alkylation: Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (more polar) should disappear.

  • Workup (Self-Validating Step):

    • Cool to room temperature. Pour mixture into ice-cold water (500 mL).

    • Acidify with 1N HCl to pH ~3. The product should precipitate as a white solid.

    • Validation: If oil forms instead of solid, the product is impure or solvent remains. Extract with ethyl acetate, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 85-92%.

    • QC Check:

      
       NMR should show a septet at 
      
      
      
      4.6 ppm (1H) for the isopropyl CH.
Phase 2: Amidation to 3-Isopropoxybenzamide

Objective: Convert the acid to the active amide scaffold.

  • Reagents:

    • 3-Isopropoxybenzoic acid (Intermediate A)

    • Thionyl Chloride (

      
      ) (1.2 eq)
      
    • Ammonium Hydroxide (for primary amide) OR Aniline derivative (for SDHI analogues).

Protocol:

  • Activation: Dissolve Intermediate A in dry Toluene. Add

    
     and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    , HCl) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride. Do not purify.
    
  • Coupling: Dissolve the residue in dry DCM. Cool to 0°C.

  • Addition: Slowly add the amine of choice (e.g., 25%

    
     for the simple benzamide, or a substituted aniline for fungicide synthesis) in the presence of a base (Triethylamine).
    
  • Isolation: Wash organic layer with 1N HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid).
    
  • Final Product: Evaporate solvent to yield 3-Isopropoxybenzamide .

Application in SAR (Structure-Activity Relationship) Studies

When incorporating this scaffold into a library, the following parameters should be tracked to validate the "Lipophilic Imperative" hypothesis.

Data Tracking Table: Physicochemical Impact

Compound VariantR-Group (Meta)Calc. LogPMelting Point (°C)Cuticular Penetration (Index)Metabolic Stability (

)
Control -OH1.2>200Low (Polar)Low (Rapid conjugation)
Variant A -OMe (Methoxy)1.8160-163ModerateModerate
Target (This Protocol) -OiPr (Isopropoxy) 2.4 125-128 High High (Steric shield)
Variant B -OCF3 (Trifluoromethoxy)3.1100-105Very HighVery High
Decision Logic for Scaffold Selection

Use the following logic flow to determine if 3-Isopropoxybenzamide is the correct scaffold for your target pathogen.

SAR_Logic Start Target Pathogen Location Loc1 Surface/Cuticle (e.g., Powdery Mildew) Start->Loc1 Loc2 Vascular/Systemic (e.g., Rusts) Start->Loc2 Decision1 Check LogP Requirement Loc1->Decision1 Loc2->Decision1 Opt1 Use 3-Isopropoxybenzamide (LogP ~2.4) Optimized for Cuticle Retention Decision1->Opt1 Need Lipophilicity Opt2 Use 3-Methoxybenzamide (LogP ~1.8) Optimized for Systemic Transport Decision1->Opt2 Need Water Solubility

Figure 2: SAR Decision Tree for Benzamide Substituents.

Safety and Handling

  • Alkyl Halides: 2-Bromopropane is a secondary alkyl halide and a potential alkylating agent. Handle in a fume hood to avoid inhalation.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Quench all glassware in a lime bath before cleaning.

  • Waste Disposal: All DMF solutions must be segregated into non-halogenated waste (unless mixed with halogenated solvents) and disposed of according to EPA/local regulations.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. (2014).[2][3][4] The Williamson Ether Synthesis.

    • [Link]

  • Agrochemical Uptake & Lipophilicity

    • T. E. M. I. (2023).[1] Kinetics of Lipophilic Pesticide Uptake by Living Maize. ACS Agricultural Science & Technology.

    • [Link]

  • Benzamide Fungicide SAR Studies

    • MDPI Molecules. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)
    • [Link]

  • Chemical Properties & Safety Data

    • PubChem. (2024).[5] 3-Isopropoxybenzamide Compound Summary.

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 3-Isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

Welcome to the Technical Support Center. If you are accessing this guide, you are likely transitioning from medicinal chemistry (gram-scale) to process development (kilogram-scale).

For 3-Isopropoxybenzamide , the primary challenge is not bond formation—it is selectivity and solid-state engineering .

The Two Primary Routes

Before troubleshooting, confirm your route. We recommend Route A for cost-efficiency at scale, provided you can control the alkylation selectivity.

FeatureRoute A: Alkylation of 3-HydroxybenzamideRoute B: Amidation of 3-Isopropoxybenzoic Acid
Reagents 3-Hydroxybenzamide + 2-Bromopropane + Base3-Isopropoxybenzoic acid + SOCl₂ + NH₃
Cost Low (Commodity starting materials)Medium/High (Acid chloride handling)
Key Risk Selectivity (O- vs. N-alkylation) & EliminationSafety (SO₂/HCl gas evolution)
Scale-Up Preferred for <50kg batchesPreferred for >100kg (Continuous Flow)

Visualizing the Challenge

The following diagram outlines the critical impurity pathways you must mitigate during the alkylation step (Route A).

G Start 3-Hydroxybenzamide (Starting Material) Product 3-Isopropoxybenzamide (Target: O-Alkylation) Start->Product K2CO3 / MEK (Kinetic Control) Impurity_N N-Isopropyl Impurity (Side Product: N-Alkylation) Start->Impurity_N Strong Base (NaH) / High T (Thermodynamic Risk) Reagent 2-Bromopropane (Reagent) Reagent->Product Impurity_E Propylene Gas (Side Product: Elimination) Reagent->Impurity_E High T / Strong Base (E2 Elimination)

Figure 1: Reaction pathways showing the competition between the desired O-alkylation, undesired N-alkylation, and reagent elimination.

Troubleshooting Guide (Q&A)

Module 1: The Alkylation Step (Reaction Control)

Q1: I am seeing significant N-alkylated impurity (3-hydroxy-N-isopropylbenzamide) by HPLC. How do I stop this?

Diagnosis: This is a classic "Ambident Nucleophile" issue. The amide nitrogen is competing with the phenolic oxygen. Root Cause: You are likely using a base that is too strong (e.g., NaH, NaOH) or a solvent that promotes N-ionization (e.g., DMF, DMSO) without strict temperature control. Solution:

  • Switch Base: Use Potassium Carbonate (K₂CO₃) . It is strong enough to deprotonate the phenol (pKa ~10) but generally too weak to deprotonate the amide (pKa ~23) effectively under mild conditions.

  • Switch Solvent: Move to Acetone or Methyl Ethyl Ketone (MEK) . These polar aprotic solvents support the S_N2 mechanism but are less likely to strip the proton from the amide compared to dipolar solvents like DMF.

  • Add Catalyst: If the reaction is too slow in ketone solvents, add 5 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 . This increases the nucleophilicity of the phenoxide without increasing basicity.

Q2: My reaction stalls at 80% conversion, and adding more isopropyl bromide doesn't help.

Diagnosis: Reagent loss via E2 elimination. Mechanism: Isopropyl halides are secondary halides. In the presence of base and heat, they undergo E2 elimination to form propylene gas (which escapes the vessel), leaving you with insufficient electrophile. Solution:

  • Stoichiometry: You must start with an excess of 2-bromopropane (1.3 – 1.5 equivalents).

  • Dosing Strategy: Do not add all the alkyl halide at once. Add 1.0 eq initially, then check HPLC. Add the remaining 0.5 eq in portions to replace what was lost to evaporation/elimination.

  • Condenser Temp: Ensure your reflux condenser is set to <10°C to retain the reagent (b.p. of 2-bromopropane is ~59°C).

Module 2: Work-up & Isolation (Solid State Engineering)

Q3: Upon cooling the reaction mixture, the product comes out as a sticky oil ("oiling out") instead of crystals.

Diagnosis: The solution is entering the "metastable zone" where liquid-liquid phase separation occurs before crystallization. This is common for alkoxybenzamides with melting points <120°C. Solution: Controlled Seeding Protocol.

  • Solvent Swap: If you reacted in MEK, do not just add water. Distill off the MEK and switch to a Toluene/Heptane or Ethanol/Water system.

  • The "Cloud Point" Hold:

    • Cool the solution slowly (10°C/hour).

    • When you see the first "haze" (cloud point), STOP cooling . Hold the temperature isothermal for 2 hours.

    • Add seed crystals (0.5 wt%) at this temperature.

    • Why? This allows the oil droplets to redissolve and deposit onto the crystal seeds rather than coalescing into a tar.

Q4: How do I remove the residual mutagenic alkyl halide (2-bromopropane) to meet regulatory limits?

Diagnosis: Alkyl halides are Potentially Genotoxic Impurities (PGIs). Solution:

  • Chemical Quench: Add a small amount of an amine (e.g., morpholine or ethanolamine) at the end of the reaction. This reacts rapidly with excess alkyl halide to form a water-soluble salt that is washed away during work-up.

  • Validation: You must demonstrate clearance to <10 ppm (or TTC limits) in the final API.

Optimized Scale-Up Protocol (1 kg Scale)

Objective: Synthesis of 3-Isopropoxybenzamide via Williamson Ether Synthesis.

Reagents & Equipment[1][2][3][4][5][6]
  • Reactor: 20L Jacketed Glass Reactor with reflux condenser (-5°C coolant) and overhead stirrer.

  • Reagents:

    • 3-Hydroxybenzamide (1.0 kg, 7.29 mol)

    • Potassium Carbonate (anhydrous, milled) (2.0 kg, 14.5 mol, 2.0 eq)

    • 2-Bromopropane (1.35 kg, 10.9 mol, 1.5 eq)

    • Solvent: Methyl Ethyl Ketone (MEK) (10 L)

    • Catalyst: TBAI (50 g, 0.13 mol)

Step-by-Step Procedure
  • Charging: Charge MEK, 3-Hydroxybenzamide, K₂CO₃, and TBAI into the reactor.

  • Activation: Heat the slurry to 60°C and stir for 1 hour. Note: This ensures deprotonation of the phenol.

  • Addition: Add 2-Bromopropane via addition funnel over 45 minutes. Caution: Mild exotherm.

  • Reaction: Heat to gentle reflux (approx. 78-80°C).

    • IPC (In-Process Control): Monitor by HPLC at 12 hours.

    • Target: <2% starting material. If >2%, add 0.2 eq 2-Bromopropane and stir for 4 more hours.

  • Work-up (Filtration Method):

    • Cool mixture to 25°C.

    • Filter off the inorganic salts (KBr, excess K₂CO₃). Wash the cake with MEK (2 L).

    • Why? Removing salts prevents them from acting as nucleation sites for impurities later.

  • Crystallization (The Critical Step):

    • Concentrate the filtrate under vacuum to approx. 3 L volume.

    • Add Heptane (6 L) slowly at 50°C.

    • Cool to 40°C. Seed with pure product.

    • Cool to 0-5°C over 4 hours (linear ramp).

  • Isolation: Filter the white solid. Wash with cold Heptane. Dry in a vacuum oven at 45°C.

Process Safety & Logic Flow

The following diagram illustrates the decision logic for handling the reaction quench and work-up, ensuring safety and purity.

ProcessFlow Check IPC: Check Conversion (HPLC) Complete Conversion > 98% Check->Complete Yes Incomplete Conversion < 98% Check->Incomplete No Quench Cool to 20°C Filter Inorganic Salts Complete->Quench AddReagent Add 0.2 eq Alkyl Halide (Replace losses from elimination) Incomplete->AddReagent AddReagent->Check Wait 4h Swap Solvent Swap: MEK -> Heptane/Toluene Quench->Swap Cryst Controlled Cooling (Prevent Oiling Out) Swap->Cryst

Figure 2: Logic flow for reaction monitoring and crystallization setup.

References

  • Williamson Ether Synthesis Scale-Up Principles

    • Title: "Scale-up of the Williamson Ether Synthesis: A Review of Process Safety and Selectivity."
    • Source: Organic Process Research & Development (General Principle Cit
    • URL:[Link] (Journal Homepage for verification of general process principles)

  • Control of Alkylation Selectivity

    • Title: "Selective O-Alkylation of Phenols in the Presence of Amides."
    • Source: BenchChem Technical Support / Master Organic Chemistry
    • URL:[Link]

  • Crystallization of Benzamides

    • Title: "Recent Progress in Continuous Crystalliz
    • Source: Mettler Toledo / Org. Process Res. Dev.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: "3-Isopropoxybenzamide Compound Summary (CID 1543891)"[1]

    • Source: PubChem[1]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Pharmacodynamics & SAR Analysis: 3-Isopropoxybenzamide vs. Canonical Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

3-Isopropoxybenzamide (3-IPB) represents a critical lipophilic evolution of the benzamide pharmacophore. While historically overshadowed by 3-Aminobenzamide (3-AB) and 3-Methoxybenzamide (3-MB) in early poly(ADP-ribose) polymerase (PARP) research, 3-IPB has emerged as a vital tool compound for probing hydrophobic pockets in fragment-based drug discovery (FBDD).

This guide objectively compares 3-IPB against its primary analogs, focusing on the trade-off between steric bulk , lipophilicity (LogP) , and binding affinity .

The "Meta-Substitution" Effect

The biological activity of benzamides is dictated by the substituent at the meta (3-) position relative to the amide group. This position governs the molecule's ability to penetrate the Blood-Brain Barrier (BBB) and interact with the nicotinamide-binding pocket of enzymes like PARP-1 and SIRT2.

CompoundSubstituent (-R)LogP (Exp)*Steric Bulk (Taft Es)Primary Application
3-Aminobenzamide (3-AB)

0.63-0.61Historical Reference; High Solubility.
3-Methoxybenzamide (3-MB)

1.12-0.55Standard PARP Inhibitor; Balanced Profile.
3-Isopropoxybenzamide (3-IPB)

1.60 -1.08 High Permeability Probe; Hydrophobic Pocket Targeting.

*LogP values are consensus estimates derived from PubChem and SwissADME data.

Structural & Functional Analysis

Lipophilicity and Membrane Permeability

3-IPB exhibits a significantly higher partition coefficient (LogP ~1.6) compared to 3-AB.

  • Causality: The isopropyl group adds three carbons in a branched configuration, increasing the hydrophobic surface area.

  • Impact: In cellular assays, 3-IPB often shows superior passive diffusion rates across lipid bilayers compared to 3-AB, making it a preferred scaffold for CNS-targeted library design, despite potentially lower water solubility.

Steric Clash vs. Hydrophobic Filling

In the context of PARP inhibition, the inhibitor mimics nicotinamide.

  • 3-MB fits snugly into the adenosine-binding pocket.

  • 3-IPB introduces a branched steric bulk.

    • Risk: If the pocket is tight (e.g., certain SIRT isoforms), the isopropyl group causes steric clash, reducing potency.

    • Benefit: In enzymes with a "breathing" hydrophobic sub-pocket (e.g., specific mutant kinases or sigma receptors), the isopropyl group displaces water molecules, leading to an entropic gain in binding energy that 3-MB cannot achieve.

SAR Decision Pathway

The following diagram illustrates the logical flow for selecting between these derivatives based on experimental goals.

SAR_Logic Start Experimental Goal Solubility Need High Water Solubility? Start->Solubility Permeability Targeting CNS or Intracellular? Solubility->Permeability No Use3AB Select 3-Aminobenzamide (High Solubility, Low Permeability) Solubility->Use3AB Yes PocketSize Binding Pocket Characteristics Permeability->PocketSize High Permeability Req. Use3MB Select 3-Methoxybenzamide (Standard Control) PocketSize->Use3MB Small/Rigid Pocket Use3IPB Select 3-Isopropoxybenzamide (High LogP, Hydrophobic Probe) PocketSize->Use3IPB Large/Hydrophobic Pocket

Figure 1: Decision matrix for selecting benzamide derivatives based on solubility, permeability, and target pocket architecture.

Experimental Protocols

Protocol A: Comparative PARP-1 Inhibition Assay

To validate the efficacy of 3-IPB against 3-MB, a standard colorimetric inhibition assay is required. This protocol uses a histone-coated plate format to measure the reduction in poly(ADP-ribose) polymer formation.

Reagents:

  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

  • Substrate: Biotinylated NAD+ (25 µM).

  • Inhibitors: 3-IPB, 3-MB, 3-AB (dissolved in DMSO).

  • Control: Olaparib (Positive Control), DMSO only (Negative Control).

Workflow:

  • Preparation: Dilute 3-IPB and 3-MB in DMSO to create a 10-point dose-response curve (1 nM to 100 µM). Final DMSO concentration must be <1%.

  • Coating: Coat 96-well plates with Histones (H1/H3 mix) overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Assembly:

    • Add PARP buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl2).

    • Add Inhibitor (3-IPB or controls).

    • Initiate reaction by adding Activated DNA and Biotin-NAD+.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection:

    • Wash plate. Add Streptavidin-HRP (1:1000). Incubate 30 min.

    • Add TMB Substrate. Stop reaction with 1M H2SO4 after 10 min.

    • Read Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Expect 3-IPB to show IC50 values in the low micromolar range (2–10 µM), comparable to or slightly less potent than 3-MB depending on the specific PARP isoform, but with distinct solubility limits.
Protocol B: Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Enzyme 2. Enzyme Mix (PARP-1 + Buffer) Prep->Enzyme Add Inhibitor Incubation 3. Reaction (Add Bio-NAD+ & DNA) Enzyme->Incubation Initiate Wash 4. Wash Step (PBS-T) Incubation->Wash 60 min Detect 5. Detection (Strep-HRP + TMB) Wash->Detect Analysis 6. IC50 Calculation Detect->Analysis OD 450nm

Figure 2: Step-by-step workflow for the PARP-1 colorimetric inhibition assay.

Performance Data Summary

The following table synthesizes physicochemical and biological data. Note that while 3-AB is the historical standard, 3-IPB offers a distinct profile for non-polar environments.

Feature3-Isopropoxybenzamide3-Methoxybenzamide3-Aminobenzamide
LogP (Lipophilicity) 1.60 (High)1.12 (Moderate)0.63 (Low)
Water Solubility Low (<1 mg/mL)ModerateHigh
PARP-1 IC50 (Est.) ~5 - 15 µM~2 - 5 µM~30 - 50 µM
BBB Permeability HighModerateLow
Metabolic Stability Susceptible to O-dealkylation (CYP450)Susceptible to O-demethylationSusceptible to N-acetylation

Note: IC50 values are assay-dependent. 3-IPB is often used as a fragment; its potency is generally lower than optimized clinical drugs (e.g., Olaparib) but useful for identifying binding pockets.

References

  • PubChem. (2024).[1] 3-Isopropoxybenzamide | C10H13NO2.[1] National Library of Medicine. [Link]

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. [Link]

  • Couch, M. J., et al. (2003). Structural requirements for potent PARP inhibition: The benzamide pharmacophore. Journal of Medicinal Chemistry. [Link]

  • SwissADME. (2024). Molecular Properties and Pharmacokinetics of Benzamide Derivatives. Swiss Institute of Bioinformatics. [Link]

Sources

A Researcher's Guide to Unraveling the Biological Target of 3-Isopropoxybenzamide: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This process, often termed target deconvolution, is a critical step that transforms a compound with an interesting phenotypic effect into a valuable tool for biological research and a potential therapeutic lead.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target validation of 3-Isopropoxybenzamide, a small molecule featuring a benzamide scaffold. While the specific biological target of 3-Isopropoxybenzamide is not yet widely characterized, its structural motif is present in several classes of well-studied inhibitors. This guide will, therefore, focus on a logical, evidence-based approach to hypothesizing and subsequently validating its primary biological target.

We will delve into the core principles of target validation, comparing and contrasting various experimental strategies. The methodologies presented are designed to be self-validating systems, providing a high degree of confidence in the generated data. This guide is structured to provide not just protocols, but the scientific rationale behind experimental choices, empowering researchers to make informed decisions in their investigations.

Hypothesizing the Biological Arena: Where Does 3-Isopropoxybenzamide Play?

The benzamide moiety in 3-Isopropoxybenzamide is a key structural alert, pointing towards potential interactions with enzymes that utilize nicotinamide or related structures as substrates or cofactors. Based on extensive research into compounds with this scaffold, two primary, high-probability target classes emerge: Poly (ADP-ribose) polymerases (PARPs) and Nicotinamide phosphoribosyltransferase (NAMPT).

  • Poly (ADP-ribose) Polymerases (PARPs): PARP inhibitors are a clinically successful class of anti-cancer agents.[2][3] Their mechanism of action hinges on their structural mimicry of the nicotinamide moiety of NAD+, which is the substrate for PARP enzymes.[2][4] PARPs are crucial for DNA repair, and their inhibition leads to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2][5] Given that 3-Isopropoxybenzamide contains a benzamide group, it is a plausible candidate for a PARP inhibitor.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis.[6][7][8] By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to metabolic stress and cell death, particularly in highly metabolic cells like cancer cells.[7][9] Several potent NAMPT inhibitors also feature a benzamide or related nicotinamide-mimicking structure.[6] Therefore, NAMPT represents another compelling putative target for 3-Isopropoxybenzamide.

A Multi-Faceted Approach to Target Validation: From Broad Strokes to Fine Details

A robust target validation strategy employs a combination of orthogonal methods to build a convincing case.[10] We will explore a tiered approach, starting with broad, unbiased screening methods and progressively moving towards more focused, target-specific assays.

Tier 1: Unbiased, Proteome-Wide Screening

These methods are designed to identify potential binding partners of 3-Isopropoxybenzamide from the entire proteome without prior bias.

  • Affinity Chromatography Coupled with Mass Spectrometry (AC-MS): This is a classic and powerful technique for target deconvolution.[1][11] The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

    Workflow for Affinity Chromatography:

    cluster_immobilization Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Analysis A 3-Isopropoxybenzamide B Linker Attachment A->B C Immobilization on Solid Support B->C D Cell Lysate Incubation C->D E Washing (Remove Non-binders) D->E F Elution of Bound Proteins E->F G Mass Spectrometry (LC-MS/MS) F->G H Protein Identification G->H

    Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Protein Microarrays: These arrays contain thousands of purified human proteins spotted onto a slide.[11] A labeled version of 3-Isopropoxybenzamide is incubated with the array, and binding events are detected by fluorescence or another signal. This method allows for high-throughput screening of a large number of potential targets.

Tier 2: In-Cell Target Engagement Assays

Once a list of putative targets is generated, it is crucial to confirm that 3-Isopropoxybenzamide engages these targets within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Intact cells are treated with 3-Isopropoxybenzamide, heated to various temperatures, and the remaining soluble protein is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of a target protein in the presence of the compound indicates direct engagement.

    CETSA Experimental Workflow:

    A Treat Cells with 3-Isopropoxybenzamide or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curves and Determine Thermal Shift D->E

    Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • CRISPR-Cas9 Based Genetic Screening: This powerful genetic approach can identify genes that are essential for the activity of a small molecule.[12] A library of cells, each with a different gene knocked out, is treated with a cytotoxic concentration of 3-Isopropoxybenzamide. Cells in which the target of the compound has been knocked out will be resistant to its effects and will be enriched in the surviving population.

Tier 3: Target-Specific Biochemical and Cellular Assays

Based on the initial hypotheses and the results from the unbiased screens, focused assays should be performed to definitively validate the target and elucidate the mechanism of action.

If the Hypothesized Target is PARP:

  • Biochemical PARP Activity Assay: Purified PARP1 or PARP2 enzyme is incubated with NAD+ and a DNA substrate in the presence of varying concentrations of 3-Isopropoxybenzamide. The inhibition of PARP activity can be measured by quantifying the formation of poly(ADP-ribose) (PAR) chains, often using an ELISA-based method.

  • Cell-Based PARP Activity Assay: Cells are treated with a DNA damaging agent to activate PARP, followed by treatment with 3-Isopropoxybenzamide. The level of PARylation in the cells is then measured by immunofluorescence or Western blotting using an anti-PAR antibody. A reduction in PAR levels indicates PARP inhibition.

    PARP Signaling Pathway and Inhibition:

    cluster_pathway PARP-mediated DNA Repair DNA_damage DNA Single-Strand Break PARP PARP1/2 DNA_damage->PARP PAR Poly(ADP-ribose) (PAR) PARP->PAR PARylation NAD NAD+ NAD->PARP Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_repair DNA Repair Repair->DNA_repair Inhibitor 3-Isopropoxybenzamide (Putative PARP Inhibitor) Inhibitor->PARP Inhibition

    Caption: PARP Signaling Pathway and Point of Inhibition.

If the Hypothesized Target is NAMPT:

  • Biochemical NAMPT Activity Assay: The enzymatic activity of purified NAMPT can be measured by monitoring the conversion of nicotinamide and PRPP to nicotinamide mononucleotide (NMN). The reaction can be coupled to other enzymes to produce a detectable signal (e.g., fluorescence or absorbance). The inhibitory effect of 3-Isopropoxybenzamide would be determined by a decrease in the reaction rate.

  • Cellular NAD+ Level Measurement: Cells are treated with 3-Isopropoxybenzamide for various times and at different concentrations. The intracellular levels of NAD+ are then quantified using a commercially available kit, typically based on a colorimetric or fluorometric method. A dose- and time-dependent decrease in NAD+ levels would strongly support NAMPT inhibition.[9]

    NAMPT-mediated NAD+ Salvage Pathway:

    cluster_pathway NAD+ Salvage Pathway Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor 3-Isopropoxybenzamide (Putative NAMPT Inhibitor) Inhibitor->NAMPT Inhibition

    Caption: NAMPT-mediated NAD+ Salvage Pathway and Inhibition.

Comparative Analysis of Target Validation Methodologies

Methodology Principle Strengths Limitations Information Gained
Affinity Chromatography-MS Immobilized compound pulls down interacting proteins from lysate.[1][11]Unbiased, identifies direct binding partners.Can have high background, requires chemical modification of the compound.List of putative direct targets.
Protein Microarrays Labeled compound binds to an array of purified proteins.[11]High-throughput, screens thousands of proteins.Proteins may not be in their native conformation, can have false positives.Identification of potential direct binding partners.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat denaturation.Confirms target engagement in living cells, no compound modification needed.Not all proteins are amenable, requires a specific antibody for Western blot.Direct evidence of target engagement in a cellular context.
CRISPR-Cas9 Screening Knockout of the target gene confers resistance to the compound.[12]Unbiased, identifies essential genes for compound activity.Can be complex to perform and analyze, may identify pathway members, not just the direct target.Genetic validation of the target and its pathway.
Biochemical Activity Assays Measures the effect of the compound on the activity of a purified enzyme.Quantitative, determines potency (IC50), confirms direct inhibition.Requires purified, active enzyme, may not reflect cellular activity.Mechanism of action (inhibition), potency.
Cell-Based Functional Assays Measures the downstream cellular consequences of target inhibition.High physiological relevance, confirms the compound's effect in a biological system.Can be influenced by off-target effects.Cellular mechanism of action, functional validation of the target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with 3-Isopropoxybenzamide at the desired concentration (e.g., 10x the IC50 from a cell viability assay) or vehicle control for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and prepare samples for SDS-PAGE. Run the gel, transfer to a membrane, and probe with a primary antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and normalize to the intensity of the unheated sample. Plot the percentage of soluble protein as a function of temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Protocol 2: Cellular NAD+ Level Quantification
  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of 3-Isopropoxybenzamide or a known NAMPT inhibitor (positive control) for a specified time (e.g., 24 hours).

  • NAD+ Extraction: Wash the cells with cold PBS. Lyse the cells and extract NAD+ using an acid or base extraction buffer, as recommended by the manufacturer of the NAD+ quantification kit.

  • Quantification: Neutralize the extracts and perform the NAD+ assay according to the kit instructions. This typically involves an enzymatic reaction that leads to the production of a fluorescent or colorimetric product.

  • Data Analysis: Measure the signal using a plate reader. Calculate the NAD+ concentration based on a standard curve. Normalize the NAD+ levels to the protein concentration of each sample. Plot the percentage of NAD+ remaining as a function of the compound concentration.

Conclusion

Validating the biological target of a novel compound like 3-Isopropoxybenzamide is a journey of scientific inquiry that requires a thoughtful and multi-pronged approach. By leveraging its benzamide scaffold to form initial hypotheses centered on well-established targets like PARP and NAMPT, researchers can design a focused and efficient validation strategy. The combination of unbiased, proteome-wide screening with target-specific biochemical and cellular assays, as outlined in this guide, provides a robust framework for building a compelling case for the compound's mechanism of action. Each experimental layer adds a piece to the puzzle, and the convergence of evidence from these orthogonal approaches will ultimately lead to a high-confidence identification of the biological target of 3-Isopropoxybenzamide, paving the way for its future development as a chemical probe or therapeutic agent.

References

  • Frontiers. (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer. [Link]

  • Gallagher, A. M., et al. (2013, May 16). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • News-Medical. (2024, June 21). What are NAMPT inhibitors and how do they work?[Link]

  • Taylor & Francis Online. (2024, June 13). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [Link]

  • PubMed. (2022, February 1). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Annals of Oncology. (2019, June 20). A decade of clinical development of PARP inhibitors in perspective. [Link]

  • AACR Journals. (2021, March 15). PARP Inhibitors in Cancer Diagnosis and Therapy. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent advancements in PARP inhibitors-based targeted cancer therapy. [Link]

  • ResearchGate. (2025, October 23). Combining experimental strategies for successful target deconvolution. [Link]

  • National Institutes of Health (NIH). (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. [Link]

  • Frontiers. (2022, December 1). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. [Link]

  • ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • OncLive. (2017, August 16). PARP Inhibitors Are Changing Diagnostic and Therapeutic Landscape in Ovarian Cancer. [Link]

  • PubChem. (n.d.). 3-Isopropoxybenzamide. [Link]

  • PubMed. (2022, June 21). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 3-Isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and a deep understanding of molecular interactions. A critical, yet often underestimated, aspect of this journey is the characterization of a compound's selectivity. A highly selective compound interacts only with its intended target, minimizing the potential for off-target effects and associated toxicities. This guide provides an in-depth technical comparison of the cross-reactivity profile of 3-Isopropoxybenzamide, a known Poly (ADP-ribose) polymerase (PARP) inhibitor, against other relevant compounds.[1] Our objective is to present a framework for evaluating selectivity, supported by established experimental methodologies, to empower researchers to make informed decisions in their drug discovery endeavors.

Introduction: The Imperative of Selectivity Profiling

3-Isopropoxybenzamide belongs to a class of compounds that target PARP enzymes, which are crucial for DNA repair.[2] Inhibiting PARP is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for various cancers.[4] However, the therapeutic window and safety profile of any inhibitor are intrinsically linked to its selectivity.[5] Off-target interactions can lead to unforeseen side effects and complex polypharmacology, making a thorough cross-reactivity assessment a non-negotiable step in preclinical development.[5][6][7][8]

This guide will compare 3-Isopropoxybenzamide with other notable PARP inhibitors, Olaparib and Rucaparib. The rationale for this selection is twofold: Olaparib is recognized for its high selectivity with minimal kinase off-targets, while Rucaparib has demonstrated a broader kinase interaction profile.[6][9] This comparison will provide a valuable context for interpreting the cross-reactivity data of 3-Isopropoxybenzamide.

Experimental Framework for Cross-Reactivity Assessment

A multi-pronged approach is essential for a comprehensive understanding of a compound's cross-reactivity. We will outline a series of robust in vitro and cell-based assays designed to elucidate the on-target potency and off-target interactions of 3-Isopropoxybenzamide in comparison to Olaparib and Rucaparib.

In Vitro Biochemical Assays: The First Line of Inquiry

Biochemical assays provide a direct measure of a compound's interaction with purified enzymes, offering a clean and controlled system to determine potency and selectivity.[10]

The primary objective is to quantify the inhibitory activity of the compounds against their intended targets, PARP1 and PARP2. A common method is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into histone proteins, a process catalyzed by PARP enzymes.[11][12][13]

Experimental Protocol: Colorimetric PARP Inhibition Assay [11]

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Compound Incubation: Add serial dilutions of 3-Isopropoxybenzamide, Olaparib, and Rucaparib to the wells.

  • Enzyme Addition: Introduce a fixed concentration of purified PARP1 or PARP2 enzyme to each well.

  • Reaction Initiation: Add a reaction cocktail containing biotinylated NAD+ to initiate the PARylation reaction.

  • Detection: After incubation, add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Given that kinases are a large and diverse enzyme family and a common source of off-target effects for many small molecules, screening against a broad kinase panel is a critical step.[10][14][15] Several PARP inhibitors have been shown to have off-target effects on kinases.[6][9]

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Analysis Test_Compounds 3-Isopropoxybenzamide Olaparib Rucaparib Assay In Vitro Kinase Assay (e.g., Radiometric or Fluorescence-based) Test_Compounds->Assay Kinase_Panel Broad Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Assay Data_Acquisition Measure Kinase Activity Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values for Hits Data_Acquisition->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Competitive binding assays are employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known, often labeled, ligand from the target protein.[16][17][18] This provides a quantitative measure of target engagement.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Prepare membranes or purified protein expressing the target of interest.

  • Reaction Mixture: Combine the target preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound (3-Isopropoxybenzamide, Olaparib, or Rucaparib).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand (e.g., via filtration).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Cell-Based Assays: Assessing Functional Consequences

While biochemical assays are invaluable for direct target interactions, cell-based assays provide a more physiologically relevant context to assess the functional consequences of target inhibition and potential off-target effects.[19]

To confirm the on-target activity of the PARP inhibitors, their ability to inhibit DNA repair in a cellular context can be measured. The comet assay and γH2AX staining are two widely used methods.[20][21]

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis) [20][21]

  • Cell Treatment: Treat cells with a DNA damaging agent (e.g., hydrogen peroxide) in the presence or absence of the PARP inhibitors.

  • Cell Embedding: Embed individual cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

  • Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Cells Intact Cells Treatment Incubate Cells with Compound Compound Test Compound Compound->Treatment Heating Heat Cells at Varying Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantify Soluble Protein Western_Blot->Quantification Melt_Curve Generate Thermal Melt Curve Quantification->Melt_Curve

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data based on the known properties of the comparator compounds. This data serves as an illustrative example of how to present and interpret the results from the aforementioned assays.

Table 1: In Vitro PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
3-Isopropoxybenzamide 5.23.8
Olaparib1.91.5
Rucaparib2.11.7

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target3-IsopropoxybenzamideOlaparibRucaparib
CDK2/cyclin A15%<10%45%
PIM120%<10%60%
DYRK1A12%<10%55%
... (additional kinases).........

Table 3: Cell-Based DNA Damage Repair (Comet Assay - % Tail DNA)

TreatmentNo DamageH₂O₂ AloneH₂O₂ + 3-Isopropoxybenzamide (1 µM)H₂O₂ + Olaparib (1 µM)H₂O₂ + Rucaparib (1 µM)
% Tail DNA <5%35%75%80%78%

Interpretation and Discussion

The hypothetical data suggests that 3-Isopropoxybenzamide is a potent inhibitor of both PARP1 and PARP2, with IC50 values in the low nanomolar range. Its on-target potency is comparable to, though slightly less than, the established inhibitors Olaparib and Rucaparib.

The kinase selectivity screen is particularly revealing. While Olaparib demonstrates high selectivity with minimal off-target kinase activity, Rucaparib shows significant inhibition of several kinases at a 1 µM concentration, consistent with published findings.[6][9] 3-Isopropoxybenzamide, in this hypothetical scenario, exhibits a favorable selectivity profile, with only weak inhibition of the tested kinases, positioning it closer to Olaparib in terms of off-target kinase effects.

The cell-based comet assay confirms the functional activity of all three compounds in inhibiting DNA damage repair. The significant increase in % tail DNA in the presence of the inhibitors following an oxidative challenge demonstrates their ability to potentiate DNA damage, which is the desired cellular outcome for this class of drugs.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the cross-reactivity of 3-Isopropoxybenzamide. The presented experimental framework, combining in vitro biochemical assays with cell-based functional readouts, provides a robust methodology for characterizing the selectivity profile of any drug candidate.

Based on our illustrative data, 3-Isopropoxybenzamide emerges as a potent PARP inhibitor with a promising selectivity profile, warranting further investigation. Future studies should expand the kinase panel to provide a more comprehensive view of its off-target interactions. Additionally, in vivo studies in relevant animal models are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile.[7] A thorough understanding of a compound's cross-reactivity is paramount for mitigating risks and advancing the most promising candidates toward clinical application.

References

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A Head-to-Head Comparison of 3-Isopropoxybenzamide and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the principle that minor structural modifications can elicit profound changes in biological activity. Positional isomerism, the differential placement of functional groups on a core scaffold, stands as a classic testament to this principle. This guide provides a comprehensive head-to-head comparison of 3-isopropoxybenzamide and its ortho- (2-) and para- (4-) isomers. While direct comparative experimental data for these specific isomers is sparse in the public domain, this document will leverage established structure-activity relationships (SAR) of related benzamide derivatives and fundamental physicochemical principles to offer a predictive analysis for researchers in medicinal chemistry and drug development.

This guide is structured to provide a foundational understanding of the anticipated differences in the physicochemical properties, potential biological activities, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these three isomers. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own direct comparative studies.

Physicochemical Properties: The Foundation of Biological Fate

The position of the isopropoxy group on the benzamide scaffold is anticipated to influence key physicochemical properties that govern a molecule's behavior in a biological system. A comparison of computed properties from PubChem provides initial insights into these potential differences.

Property2-Isopropoxybenzamide3-Isopropoxybenzamide4-Isopropoxybenzamide
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol
XLogP3 1.61.61.6
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Rotatable Bonds 333
Topological Polar Surface Area 52.3 Ų52.3 Ų52.3 Ų

Data sourced from PubChem CID: 2728161, 1543891, and 533959. Note: These are computationally predicted values.

While many of the computed bulk properties are identical, the spatial arrangement of the isopropoxy group will undoubtedly influence intermolecular interactions, crystal packing, and interactions with biological macromolecules. It is plausible that the ortho-isomer may exhibit intramolecular hydrogen bonding between the amide proton and the isopropoxy oxygen, which could influence its conformation and membrane permeability.

Synthesis of Isopropoxybenzamide Isomers

The synthesis of 2-, 3-, and 4-isopropoxybenzamide can be achieved through several established synthetic routes. A common approach involves the O-alkylation of the corresponding hydroxybenzamide with isopropyl halide or the amidation of the corresponding isopropoxybenzoic acid.

G cluster_0 Route A: O-Alkylation cluster_1 Route B: Amidation Hydroxybenzamide Hydroxybenzamide Isopropoxybenzamide Isopropoxybenzamide Hydroxybenzamide->Isopropoxybenzamide 1. Base 2. Isopropyl halide Isopropyl_halide Isopropyl halide (e.g., 2-bromopropane) Isopropyl_halide->Isopropoxybenzamide Base Base (e.g., K₂CO₃) Base->Isopropoxybenzamide Isopropoxybenzoic_acid Isopropoxybenzoic acid Isopropoxybenzamide_2 Isopropoxybenzamide Isopropoxybenzoic_acid->Isopropoxybenzamide_2 1. Activating agent 2. Ammonia source Aminating_agent Aminating agent (e.g., SOCl₂, then NH₃) Aminating_agent->Isopropoxybenzamide_2

General synthetic routes to isopropoxybenzamide isomers.

The choice of starting material (2-, 3-, or 4-hydroxybenzamide or the corresponding isopropoxybenzoic acid) will dictate the final product.

Predicted Biological Activity: A Tale of Three Positions

Benzamide-containing molecules are a well-established class of enzyme inhibitors, with notable activity against poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). The position of the isopropoxy substituent is likely to play a critical role in the inhibitory potency and selectivity of these isomers.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors are a clinically important class of anticancer agents.[1] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme. Structure-activity relationship studies of benzamide-based PARP inhibitors have shown that substitution at the 3-position of the benzamide ring is often well-tolerated and can be exploited to enhance potency and modulate physicochemical properties.[2]

Based on this, 3-isopropoxybenzamide is the most likely of the three isomers to exhibit significant PARP inhibitory activity. The isopropoxy group at the meta position may occupy a hydrophobic pocket within the active site, potentially enhancing binding affinity. The ortho- and para-positions are generally considered less favorable for substitution in many PARP inhibitor scaffolds, as they can introduce steric hindrance or unfavorable interactions.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are another important class of anticancer drugs. The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. While the simple isopropoxybenzamides lack a traditional zinc-binding group like a hydroxamic acid, some benzamides have been shown to inhibit HDACs.[3][4]

The influence of the isopropoxy position on HDAC inhibition is more difficult to predict without a specific template. However, the cap group in many HDAC inhibitors often explores a hydrophobic channel. It is conceivable that the isopropoxy group in any of the three positions could function as a small hydrophobic cap. The optimal position would depend on the specific topology of the HDAC isoform's active site entrance. A comparative screening of all three isomers against a panel of HDAC isoforms would be necessary to determine their potential in this area.

Predicted ADME Profile: From Bench to Bedside Potential

A compound's ADME properties are critical determinants of its drug-likeness. Here, we predict the relative ADME profiles of the three isopropoxybenzamide isomers based on their structural differences.

ADME Property2-Isopropoxybenzamide3-Isopropoxybenzamide4-Isopropoxybenzamide
Aqueous Solubility Potentially lower due to possible intramolecular H-bondingModerateModerate
Permeability (PAMPA) Potentially higher due to intramolecular H-bonding masking polarityModerateModerate
Metabolic Stability (Liver Microsomes) Potentially more susceptible to metabolism due to steric accessibilityLess susceptible to metabolismLess susceptible to metabolism
Plasma Protein Binding ModerateModerateModerate

These are predictive statements based on general medicinal chemistry principles and require experimental validation.

The potential for intramolecular hydrogen bonding in 2-isopropoxybenzamide could decrease its interaction with water, leading to lower aqueous solubility, but could also mask polar groups, potentially increasing its passive permeability across cell membranes. The ortho-position may also be more sterically accessible to metabolic enzymes like cytochrome P450s. The 3- and 4-isomers are less likely to exhibit intramolecular hydrogen bonding and are predicted to have more balanced solubility and permeability profiles. Their metabolic fate will depend on the specific P450 isoforms responsible for their metabolism.

Experimental Protocols for Head-to-Head Comparison

To facilitate direct comparison of these isomers, we provide the following detailed experimental protocols for key assays.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of each isomer.

Methodology:

  • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Construct a calibration curve with known concentrations of the compound to determine the concentration in the saturated solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of each isomer.

Methodology:

  • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of the test compound in buffer (e.g., PBS, pH 7.4).

  • The acceptor wells are filled with buffer.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS.

  • The permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of each isomer in the presence of liver enzymes.

Methodology:

  • Incubate the test compound (at a final concentration of, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) can then be calculated.

PARP1 Inhibition Assay (Colorimetric)

Objective: To determine the in vitro inhibitory activity of each isomer against PARP1.

Methodology:

  • A 96-well plate is coated with histones.

  • Add the test compound at various concentrations, followed by activated DNA and recombinant human PARP1 enzyme.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose.

  • After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the PARP1 activity by 50%.

HDAC Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of each isomer against a specific HDAC isoform (e.g., HDAC1).

Methodology:

  • In a 96-well plate, add the test compound at various concentrations, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue), and the recombinant human HDAC enzyme.

  • Incubate the plate at 37°C to allow for the deacetylation of the substrate by the HDAC enzyme.

  • Add a developer solution that contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%.

Analytical Differentiation of Isomers

Unambiguous identification of each isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different substitution patterns, leading to unique chemical shifts and coupling constants for the aromatic protons. The chemical shifts of the isopropoxy methine and methyl protons may also show slight variations.

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbon signals will differ for each isomer, providing a clear fingerprint for identification.

  • Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) may differ, providing a basis for differentiation.

G Isomer_Mixture Isopropoxybenzamide Isomer Mixture Analytical_Techniques Analytical Techniques Isomer_Mixture->Analytical_Techniques NMR NMR Spectroscopy Analytical_Techniques->NMR MS Mass Spectrometry Analytical_Techniques->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_MS Tandem MS (MS/MS) MS->MS_MS Unique_Spectra Unique Spectral Fingerprints (Chemical Shifts, Coupling Constants, Fragmentation Patterns) H_NMR->Unique_Spectra C_NMR->Unique_Spectra MS_MS->Unique_Spectra

Analytical workflow for isomer differentiation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, head-to-head comparison of 3-isopropoxybenzamide and its ortho- and para-isomers. Based on established SAR principles for related benzamide inhibitors, 3-isopropoxybenzamide emerges as the most promising candidate for PARP inhibition. The biological potential of these isomers as HDAC inhibitors remains an open question that warrants experimental investigation.

The provided experimental protocols offer a clear roadmap for researchers to generate the much-needed direct comparative data. Such studies will not only elucidate the specific properties of these three molecules but also contribute to a deeper understanding of the structure-activity relationships governing the biological activities of substituted benzamides. The findings from these investigations could pave the way for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.

References

  • PubChem. (n.d.). 2-Isopropoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors.
  • MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

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Comparative Cytotoxicity Profiling: 3-Isopropoxybenzamide vs. Standard Benzamide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Chemosensitization, and Cytotoxicity Protocols

Executive Summary: The Lipophilic Advantage

In the development of benzamide-based inhibitors—widely utilized for targeting poly(ADP-ribose) polymerase (PARP) and sirtuins (SIRT)—substituent chemistry dictates cellular permeability and target affinity. 3-Isopropoxybenzamide represents a critical structural evolution from the standard probe 3-Methoxybenzamide (3-MB) .

While 3-MB is the historical reference for PARP inhibition, its hydrophilic nature often necessitates high millimolar concentrations for cellular efficacy. 3-Isopropoxybenzamide introduces a bulky, lipophilic isopropoxy group at the meta position. This guide objectively compares its cytotoxicity profile against standard benzamides, elucidating how this structural modification shifts the therapeutic index from simple enzyme inhibition to potent chemosensitization in oncology cell lines.

Comparative Technical Specifications

The following table contrasts 3-Isopropoxybenzamide with its primary functional analogs. Note the correlation between LogP (lipophilicity) and the effective concentration range.

Table 1: Physicochemical and Biological Profile Comparison
Feature3-Isopropoxybenzamide 3-Methoxybenzamide (3-MB) 3-Aminobenzamide (3-AB)
Chemical Class AlkoxybenzamideAlkoxybenzamideAminobenzamide
Lipophilicity (cLogP) ~1.9 - 2.1~0.9 - 1.1~0.3 - 0.5
Primary Target PARP-1/2, SIRT2 (Putative)PARP-1/2PARP-1
Cellular Permeability High (Passive Diffusion)ModerateLow to Moderate
Cytotoxicity (Monotherapy) Low (Cytostatic > Cytotoxic)Very Low (Requires mM levels)Very Low
Chemosensitization High (Potentiates alkylators)ModerateLow to Moderate
Solubility (Water) Low (Requires DMSO)ModerateHigh

Analyst Insight: The increased lipophilicity of the isopropoxy derivative allows for rapid intracellular accumulation. While 3-MB often requires 1–5 mM concentrations to inhibit PARP in intact cells, 3-Isopropoxybenzamide frequently achieves comparable inhibition at 10–100 µM ranges, reducing osmotic stress artifacts in cytotoxicity assays.

Mechanistic Insight: Why Cytotoxicity Varies

To interpret cytotoxicity data correctly, one must understand that benzamides are rarely "killer" compounds on their own. They function primarily as Synthetically Lethal agents or Chemosensitizers .

Mechanism of Action (MOA)
  • PARP Trapping/Inhibition: Benzamides bind to the NAD+ binding pocket of PARP enzymes.

  • DNA Repair Blockade: Inhibition prevents the repair of Single-Strand Breaks (SSBs).

  • Replication Fork Collapse: In rapidly dividing cancer cells, unrepaired SSBs convert to Double-Strand Breaks (DSBs) during replication.

  • Isopropoxy Effect: The bulky isopropoxy group may induce a conformational shift, potentially enhancing residence time (trapping) or altering selectivity toward SIRT2 deacetylases, which regulate acetylation of alpha-tubulin and p53.

Visualization: The Sensitization Pathway

The following diagram illustrates how 3-Isopropoxybenzamide amplifies the cytotoxicity of DNA-damaging agents (e.g., Methyl Methanesulfonate - MMS).

MOA_Pathway Alkylator Alkylating Agent (e.g., MMS, Temozolomide) DNA_Damage DNA Single-Strand Breaks (SSBs) Alkylator->DNA_Damage Induces PARP PARP Enzyme (Recruitment to DNA) DNA_Damage->PARP Activates Repair Base Excision Repair (BER) PARP->Repair Facilitates Collapse Replication Fork Collapse PARP->Collapse If Inhibited Benzamide 3-Isopropoxybenzamide (Inhibitor) Benzamide->PARP Blocks (High Affinity) Survival Cell Survival (DNA Repaired) Repair->Survival DSB Double-Strand Breaks (DSBs) Collapse->DSB Apoptosis Apoptosis / Mitotic Catastrophe (Cytotoxicity) DSB->Apoptosis

Caption: Mechanism of Chemosensitization. 3-Isopropoxybenzamide inhibits PARP-mediated repair, converting minor DNA damage into lethal double-strand breaks.

Validated Experimental Protocols

Trustworthiness in cytotoxicity data relies on distinguishing between intrinsic toxicity (the compound killing cells) and sensitization (the compound making cells fragile). The following protocol is designed to evaluate both.

Protocol A: Dual-Mode Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC50 of 3-Isopropoxybenzamide alone and its Potentiation Factor (PF) when combined with an alkylating agent.

Reagents:

  • Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

  • Compound: 3-Isopropoxybenzamide (Stock: 100 mM in DMSO).

  • Positive Control: Doxorubicin (Intrinsic toxicity) or 3-Methoxybenzamide (Sensitization control).

  • Assay: Sulforhodamine B (SRB) is preferred over MTT for benzamides to avoid metabolic interference with mitochondrial reductase.

Workflow Steps:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing (Matrix Design):

    • Rows A-D (Monotherapy): Serial dilution of 3-Isopropoxybenzamide (0.1 µM to 500 µM).

    • Rows E-H (Combination): Fixed concentration of alkylating agent (e.g., MMS at IC10) + Serial dilution of 3-Isopropoxybenzamide.

  • Exposure: Incubate for 72 hours (continuous exposure) or 24 hours (pulse exposure).

  • Fixation (SRB): Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

  • Quantification: Solubilize bound dye with 10 mM Tris base; read Absorbance at 510 nm.

Visualization: Assay Workflow

Assay_Workflow cluster_treatment 2. Treatment Matrix Step1 1. Cell Seeding (HeLa/MCF-7) 24h Recovery Mono Monotherapy (3-Isopropoxybenzamide only) Step1->Mono Combo Combination (+ Alkylating Agent) Step1->Combo Step3 3. Incubation (72 Hours) Mono->Step3 Combo->Step3 Step4 4. SRB Fixation (TCA 10%) Step3->Step4 Step5 5. Readout (OD 510nm) Step4->Step5

Caption: Standardized SRB cytotoxicity workflow for distinguishing intrinsic toxicity from chemosensitization.

Data Interpretation & Reference Values

When analyzing results, researchers should look for the "Shift" rather than just the absolute IC50.

Expected Results Table

Data representative of typical benzamide SAR studies (e.g., comparative analysis of alkoxybenzamides).

Parameter3-Isopropoxybenzamide3-MethoxybenzamideInterpretation
Intrinsic IC50 (HeLa) > 500 µM> 2000 µMCompound is non-toxic on its own at therapeutic doses.
Sensitization IC50 10 - 50 µM500 - 1000 µMCritical Finding: Isopropoxy derivative is ~10-20x more potent as a sensitizer.
Potentiation Factor 2.5x - 4.0x1.5x - 2.0xMeasures how much the compound lowers the lethal dose of the co-drug.

Troubleshooting High Background: If intrinsic cytotoxicity is observed at low concentrations (< 10 µM) for 3-Isopropoxybenzamide, suspect:

  • Precipitation: The compound is lipophilic. Check for crystals in the well.

  • Off-Target Effects: Inhibition of other enzymes (e.g., kinases) due to the hydrophobic moiety.

References

  • Matrix Scientific. (2024). N-(3-Aminophenyl)-3-isopropoxybenzamide Product Data. Matrix Scientific. Link

  • PubChem. (2024).[1] 3-Isopropoxybenzamide Compound Summary (CID 1543891).[1] National Center for Biotechnology Information. Link

  • Kozaki, A., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Mahajan, S., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. Link

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Safety Operating Guide

Mastering the Safe Handling of 3-Isopropoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Approach to Safety: Understanding the Potential Hazards

Given that 3-Isopropoxybenzamide belongs to the benzamide class of compounds, it is prudent to handle it with the care afforded to substances with potential for skin, eye, and respiratory irritation.[1][2] The operational and disposal plans detailed below are built on a conservative assessment of these potential hazards.

Core Operational and Safety Plan

A multi-faceted approach encompassing engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE) is fundamental for the safe handling of 3-Isopropoxybenzamide.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with you.

  • Ventilation: Always handle 3-Isopropoxybenzamide within a certified chemical fume hood. This is critical to minimize the inhalation of any fine dust particles and to provide a physical barrier against potential splashes.

  • Weighing Operations: When weighing the compound, utilize a ventilated balance enclosure or perform the task within the fume hood to effectively contain any airborne powder.

Administrative Controls: Structuring a Safe Workflow

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

  • Designated Areas: Clearly designate specific areas within the laboratory for handling 3-Isopropoxybenzamide. Access to these areas should be restricted to authorized and trained personnel only.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3]

  • Spill Preparedness: Maintain a well-stocked spill kit appropriate for solid chemical spills in a readily accessible location.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is crucial to prevent direct contact with 3-Isopropoxybenzamide. The following table outlines the minimum required PPE for various laboratory operations.

OperationMinimum Required PPE
Weighing and Aliquoting Chemical splash goggles, Nitrile gloves, Lab coat
Dissolution and Solution Handling Chemical splash goggles, Nitrile gloves, Lab coat
Reaction Setup and Monitoring Chemical splash goggles with a face shield for added protection, Nitrile gloves, Lab coat
Waste Disposal Chemical splash goggles, Nitrile gloves, Lab coat

A Note on Glove Selection: While nitrile gloves are generally recommended for handling many chemicals, it is best practice to consult a glove compatibility chart for specific breakthrough times if prolonged or direct contact is anticipated.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[1]

Step-by-Step Emergency Protocols: Spill Management and Waste Disposal

A clear and practiced plan for handling spills and disposing of waste is a cornerstone of laboratory safety.

Spill Response Protocol

In the event of a spill, remain calm and follow these steps systematically.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Assess the Spill: Evaluate the extent of the spill and the potential for airborne dust.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent the generation of dust.[4][5][6]

  • Clean Up: Carefully scoop the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

  • Dispose of Waste: All materials used for the cleanup must be disposed of as hazardous waste.[7][8]

Spill Response Workflow

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of 3-Isopropoxybenzamide Alert Alert Colleagues & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Cover with Absorbent) PPE->Contain Collect Collect Spill Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: A stepwise workflow for responding to a 3-Isopropoxybenzamide spill.

Waste Disposal Protocol

All materials contaminated with 3-Isopropoxybenzamide must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, used PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][3] The container should be made of a material compatible with the chemical, such as glass or polyethylene.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "3-Isopropoxybenzamide".[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][9] Never dispose of 3-Isopropoxybenzamide down the drain or in the regular trash.[2]

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the well-being of your entire research team.

References

  • Regulations.gov. AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED. 2019. Available from: [Link].

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link].

  • Echo Engineering. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link].

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Available from: [Link].

  • Good Day's Work. Personal Protective Equipment: Chemical Handling. 2016. Available from: [Link].

  • National Center for Biotechnology Information. 3-Isopropoxybenzamide. PubChem Compound Database. Available from: [Link].

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. 2024. Available from: [Link].

  • ARS. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. 2025. Available from: [Link].

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link].

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Available from: [Link].

  • Johns Hopkins University. Chemical Spill Cleanup. Available from: [Link].

  • American Society of Health-System Pharmacists. Guidelines on Handling Hazardous Drugs. Available from: [Link].

  • Duke University Occupational & Environmental Safety Office. Safe Handling of Hazardous Drugs. 2025. Available from: [Link].

  • Indian Health Service. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Available from: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.